N'-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-N-(2-methylquinolin-4-yl)ethanediamide
Description
N'-[2-(4-Methoxyphenyl)-2-(morpholin-4-yl)ethyl]-N-(2-methylquinolin-4-yl)ethanediamide is a synthetic organic compound featuring a hybrid structure that combines quinoline, morpholine, and ethanediamide moieties. The molecule is characterized by:
- A 4-methoxyphenyl substituent linked to a morpholin-4-yl group via an ethyl chain, introducing both lipophilic and polar characteristics.
- An ethanediamide bridge (oxalamide) connecting the quinoline and morpholine-containing fragments, enhancing conformational rigidity .
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-N'-(2-methylquinolin-4-yl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O4/c1-17-15-22(20-5-3-4-6-21(20)27-17)28-25(31)24(30)26-16-23(29-11-13-33-14-12-29)18-7-9-19(32-2)10-8-18/h3-10,15,23H,11-14,16H2,1-2H3,(H,26,30)(H,27,28,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCCUFNTWWNLNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC(C3=CC=C(C=C3)OC)N4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-N-(2-methylquinolin-4-yl)ethanediamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Derivative: The quinoline moiety can be synthesized using the Doebner–von Miller reaction, which involves the condensation of aniline derivatives with aldehydes in the presence of acidic catalysts.
Introduction of the Morpholine Group: The morpholine group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinoline derivative is replaced by morpholine.
Coupling with the Methoxyphenyl Group: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.
Formation of the Oxalamide Linkage: The final step involves the formation of the oxalamide linkage through the reaction of the intermediate compounds with oxalyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N'-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-N-(2-methylquinolin-4-yl)ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the quinoline moiety would yield quinoline N-oxide, while reduction of nitro groups would yield the corresponding amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: It may have potential as a therapeutic agent for various diseases, particularly those involving the central nervous system.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N'-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-N-(2-methylquinolin-4-yl)ethanediamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to interact with DNA and proteins, potentially inhibiting their function. The morpholine group may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares key structural motifs with other ethanediamides and morpholine-containing derivatives. Below is a comparative analysis:
Key Differences and Implications
Bioavailability: The 2-methylquinolin-4-yl group in the target compound may enhance membrane permeability compared to simpler aryl substituents (e.g., 4-methoxyphenyl in ), but this could also increase metabolic instability due to cytochrome P450 interactions.
Receptor Specificity : Unlike W-18 (a sulfonamide opioid analog), the ethanediamide core in the target compound lacks the sulfonamide moiety critical for µ-opioid receptor binding, suggesting divergent pharmacological targets .
Synthetic Accessibility: The quinoline-morpholine-ethanediamide architecture requires multi-step synthesis (e.g., coupling quinoline amines with oxalyl chloride intermediates), whereas simpler analogs (e.g., ) are synthesized in fewer steps with higher yields.
Physicochemical and Spectral Data
A comparison of spectral properties (IR, NMR) with analogs reveals:
Biological Activity
N'-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-N-(2-methylquinolin-4-yl)ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a methoxyphenyl group, a morpholinyl group, and a quinoline moiety, which contribute to its reactivity and biological effects. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of approximately 396.48 g/mol. The structural components include:
- Methoxyphenyl group : Enhances lipophilicity and may contribute to receptor interactions.
- Morpholinyl group : Known for improving solubility and bioavailability.
- Quinoline moiety : Associated with various biological activities, including antimicrobial and anticancer properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The nitro group in related compounds has been shown to undergo bioreduction, leading to reactive intermediates that can damage cellular components, contributing to cytotoxic effects on cancer cells. Additionally, the morpholine moiety may enhance interactions with biological receptors or enzymes, altering their activity.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits promising antimicrobial properties. Research indicates that compounds with similar structures have shown effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria.
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate Inhibition | |
| Escherichia coli | Variable Potency | |
| Pseudomonas aeruginosa | Limited Activity |
Anticancer Activity
The compound's anticancer potential has been explored in various studies. Its mechanism likely involves inducing apoptosis in cancer cells through the formation of reactive oxygen species (ROS) and interference with cellular signaling pathways.
Case Study: Cytotoxic Effects on Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated significant cell death at concentrations above 10 µM.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 12 | Induction of apoptosis |
| HeLa | 15 | Cell cycle arrest |
Synthesis and Research Applications
The synthesis of this compound typically involves multi-step organic reactions. Methods may include:
- Formation of Intermediates : Reaction of 4-methoxybenzaldehyde with morpholine.
- Amidation : Reaction with appropriate acyl chlorides to introduce the quinoline moiety.
- Purification : Techniques such as recrystallization or chromatography.
These synthetic routes are optimized for yield and purity in industrial settings.
Q & A
Q. What are the key steps in synthesizing N'-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-N-(2-methylquinolin-4-yl)ethanediamide?
The synthesis typically involves:
- Step 1: Preparation of intermediates like 2-methylquinolin-4-amine and 4-methoxyphenyl-morpholinyl ethylamine via nucleophilic substitution or coupling reactions.
- Step 2: Amide bond formation between intermediates using coupling agents (e.g., EDC/HATU) in solvents like DMF or dichloromethane under inert conditions.
- Step 3: Purification via column chromatography or recrystallization to isolate the final product. Reaction optimization (temperature, solvent, catalyst) is critical for yield enhancement .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): Confirms structural integrity (e.g., methoxy protons at ~3.8 ppm, aromatic protons in quinoline and phenyl groups) .
- Mass Spectrometry (MS): Validates molecular weight (e.g., observed m/z ≈ 356.42) and fragmentation patterns .
- Infrared Spectroscopy (IR): Identifies functional groups (amide C=O stretch ~1650 cm⁻¹, morpholine C-O-C ~1100 cm⁻¹) .
- X-ray Crystallography: Resolves 3D conformation for structure-activity relationship (SAR) studies, though limited data exists for this compound .
Q. What are the critical purity criteria for pharmacological assays?
- HPLC Purity: ≥95% purity, with no detectable by-products (e.g., unreacted intermediates or hydrolysis products).
- Elemental Analysis: Matches theoretical C, H, N, O composition.
- Thermogravimetric Analysis (TGA): Ensures stability under storage conditions .
Advanced Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Comparative Assay Design: Use standardized protocols (e.g., fixed cell lines, consistent IC50 measurement methods) to minimize variability .
- Purity Reassessment: Contradictions may arise from impurities; reanalyze batches via HPLC-MS .
- Target-Specific Profiling: Evaluate off-target effects using kinase inhibitor panels or proteome-wide screens to identify confounding interactions .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular Docking: Models binding to kinases (e.g., EGFR, AKT) by aligning the morpholinyl and quinoline groups in active sites .
- Molecular Dynamics (MD): Simulates stability of ligand-receptor complexes over time, highlighting key interactions (e.g., hydrogen bonds with methoxy groups) .
- QSAR Modeling: Correlates substituent effects (e.g., nitro vs. methoxy groups) with activity trends from analogs .
Q. How does the morpholinyl group influence reactivity and bioactivity?
- Solubility Enhancement: The morpholine ring improves water solubility via hydrogen bonding, aiding bioavailability .
- Electron-Donating Effects: Stabilizes charge-transfer interactions in enzyme binding pockets (e.g., kinase ATP sites) .
- Metabolic Stability: Resists oxidative degradation compared to piperazine analogs, as shown in hepatic microsome assays .
Q. What strategies optimize pharmacokinetic properties?
- Prodrug Design: Mask polar groups (e.g., amide) with ester linkages to enhance membrane permeability .
- Structural Modifications: Introduce fluorine atoms or methyl groups to improve metabolic stability (e.g., replacing nitro with CF3) .
- Formulation Optimization: Use liposomal delivery systems to prolong half-life in in vivo models .
Q. What in vitro models are appropriate for evaluating efficacy?
- Cancer Research: NCI-60 cell line panel for broad cytotoxicity screening; kinase inhibition assays (e.g., EGFR-L858R mutants) .
- Inflammation Studies: LPS-induced cytokine release in THP-1 macrophages to assess IL-6/TNF-α suppression .
- Enzymatic Stability: Liver microsomal assays to predict Phase I metabolism .
Methodological Notes
- Data Contradiction Analysis: Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays) .
- Experimental Design: Include positive controls (e.g., known kinase inhibitors) and dose-response curves to ensure reproducibility .
- Structural Analysis: Combine crystallography with DFT calculations to rationalize conformational preferences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
